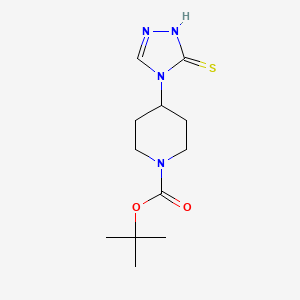

tert-butyl 4-(3-sulfanyl-4H-1,2,4-triazol-4-yl)piperidine-1-carboxylate

Description

The compound tert-butyl 4-(3-sulfanyl-4H-1,2,4-triazol-4-yl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate protective group and a 1,2,4-triazole ring substituted with a sulfanyl (thiol, -SH) group at position 2. This structure combines a nitrogen-rich heterocycle (triazole) with a sulfur-containing functional group, which may confer unique electronic, solubility, and bioactive properties.

Properties

IUPAC Name |

tert-butyl 4-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O2S/c1-12(2,3)18-11(17)15-6-4-9(5-7-15)16-8-13-14-10(16)19/h8-9H,4-7H2,1-3H3,(H,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKOKEUCTXJZYNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C=NNC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 4-(3-sulfanyl-4H-1,2,4-triazol-4-yl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the piperidine ring: This can be achieved through the reaction of appropriate amines with cyclic ketones or aldehydes.

Introduction of the triazole ring: This step involves the cyclization of hydrazine derivatives with carbonyl compounds to form the triazole ring.

Attachment of the sulfanyl group: The sulfanyl group can be introduced through nucleophilic substitution reactions using thiol reagents.

Protection of the piperidine nitrogen: The piperidine nitrogen is protected using tert-butyl chloroformate to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

Tert-butyl 4-(3-sulfanyl-4H-1,2,4-triazol-4-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 4-(3-sulfanyl-4H-1,2,4-triazol-4-yl)piperidine-1-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-sulfanyl-4H-1,2,4-triazol-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl group can participate in redox reactions, affecting cellular processes. The piperidine ring can enhance the compound’s binding affinity to its targets, contributing to its overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be compared to related derivatives, focusing on substituent variations, synthetic routes, and inferred properties. Below is a detailed analysis:

Structural Analogues

Key Differences and Implications

Triazole Substitution :

- The target compound’s 3-sulfanyl group contrasts with analogues bearing substituents at positions 4 or 5 (e.g., ethyl, trifluoromethyl) . Regiochemical differences could alter electronic effects (e.g., electron-withdrawing CF₃ in ) or steric interactions in biological targets.

- The 4-position linkage of the triazole in the target compound vs. the 1-position in may affect conformational flexibility or hydrogen-bonding patterns.

- Trifluoromethyl (CF₃) in enhances metabolic stability and lipophilicity, advantageous for blood-brain barrier penetration in CNS drugs.

- Synthetic Routes: Similar intermediates (e.g., tert-butyl 4-aminopiperidine-1-carboxylate in ) are used in SNAr reactions or catalytic hydrogenation for triazole incorporation. The target compound’s synthesis may involve thiolation of a halogenated triazole precursor.

Physicochemical Properties

- Solubility: The sulfanyl group in the target compound may improve aqueous solubility compared to non-polar analogues (e.g., ethyl-substituted ).

- Stability : The tert-butyl group protects the carbamate from hydrolysis, but the thiol moiety may necessitate inert atmosphere handling to prevent oxidation .

Biological Activity

tert-butyl 4-(3-sulfanyl-4H-1,2,4-triazol-4-yl)piperidine-1-carboxylate is a compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological properties, and applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound belongs to the class of triazole derivatives, which are known for their diverse biological activities. The synthesis typically involves the following steps:

- Formation of the Triazole Ring : This can be achieved through a reaction between thiosemicarbazide and appropriate carbonyl compounds.

- Attachment of the Sulfanyl Group : The sulfanyl moiety is introduced via a reaction with thiols.

- Piperidine Carboxylate Formation : The final step involves coupling the triazole with piperidine derivatives to yield the target compound.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, compounds with similar structures have been shown to inhibit various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid synthesis, making them valuable in treating infections.

Anticancer Activity

Triazoles have been investigated for their anticancer properties. In vitro studies suggest that this compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

GPR119 Agonism

Recent studies have highlighted the potential of triazole derivatives in activating GPR119, a receptor implicated in glucose metabolism and insulin secretion. The binding affinity of this compound to GPR119 suggests it could play a role in managing type 2 diabetes mellitus by enhancing insulin sensitivity and promoting glucagon-like peptide-1 (GLP-1) secretion .

Study 1: Antimicrobial Efficacy

A study conducted on various triazole derivatives demonstrated that those containing sulfanyl groups exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was evaluated against standard strains and showed promising results, suggesting its potential as a lead compound for antibiotic development.

Study 2: Anticancer Mechanism

In a cell line study focusing on breast cancer, this compound was shown to significantly reduce cell viability at micromolar concentrations. Flow cytometry analysis confirmed an increase in apoptotic cells, indicating its mechanism of action may involve programmed cell death pathways.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.